2-Aminobiphenyl-2',3',4',5',6'-d5
Overview
Description
2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 2-Aminobiphenyl, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the reduction of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5. The reduction process can be carried out using tin(II) chloride and ethanol under reflux conditions. After the reaction, the product is purified through extraction and distillation .
Industrial Production Methods
Industrial production of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of deuterated aniline derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Deuterated nitroso or nitro biphenyl derivatives.
Reduction: Deuterated aniline derivatives.
Substitution: Halogenated or nitrated deuterated biphenyl derivatives.
Scientific Research Applications
2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amine groups.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for UDP-glucuronosyltransferases (UGTs), including UGT1A4, UGT2B13, and UGT2B16. These enzymes catalyze the glucuronidation of the compound, facilitating its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: The non-deuterated form, used in similar applications but lacks the benefits of stable isotope labeling.
4-Aminobiphenyl: Another isomer with different biological and chemical properties.
2-Iodobiphenyl: Used in organic synthesis but has different reactivity due to the presence of iodine
Uniqueness
2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterpart .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBPWBPGNQWFSJ-FSTBWYLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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